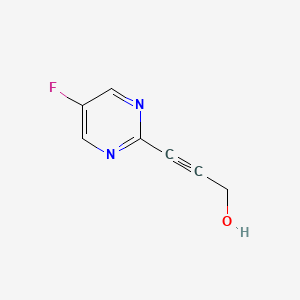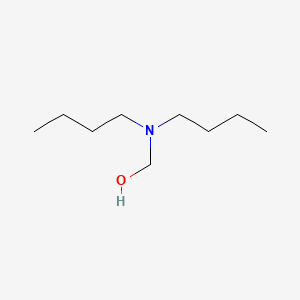
(Dibutylamino)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Dibutylamino)methanol is an organic compound with the molecular formula C9H21NO. It is a secondary amine with a hydroxyl group attached to the carbon atom adjacent to the nitrogen atom. This compound is known for its versatility in various chemical reactions and applications in different fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Dibutylamino)methanol can be synthesized through several methods. One common synthetic route involves the reaction of dibutylamine with formaldehyde. The reaction typically occurs under mild conditions, with the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where dibutylamine and formaldehyde are combined under controlled conditions. The reaction mixture is then subjected to purification processes to isolate the desired compound. The industrial production methods ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(Dibutylamino)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include carbonyl compounds, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(Dibutylamino)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in the study of biological processes and as a building block for biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other medicinal compounds.
Industry: This compound is employed in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (Dibutylamino)methanol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group and the amine functionality allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dibutylamino)ethanol: Similar in structure but with an ethyl group instead of a methanol group.
N,N-Dibutylethanolamine: Another similar compound with slight structural variations.
Uniqueness
(Dibutylamino)methanol is unique due to its specific combination of a secondary amine and a hydroxyl group, which imparts distinct reactivity and versatility in various chemical reactions and applications .
Propriétés
Numéro CAS |
67953-77-9 |
|---|---|
Formule moléculaire |
C9H21NO |
Poids moléculaire |
159.27 g/mol |
Nom IUPAC |
(dibutylamino)methanol |
InChI |
InChI=1S/C9H21NO/c1-3-5-7-10(9-11)8-6-4-2/h11H,3-9H2,1-2H3 |
Clé InChI |
JPMXTFALJXQHJL-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


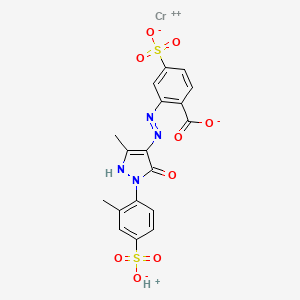
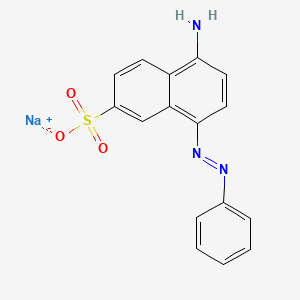

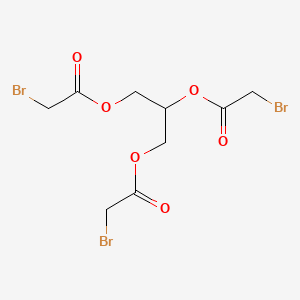
![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B13768703.png)
![4h-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]-](/img/structure/B13768707.png)
![4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B13768714.png)
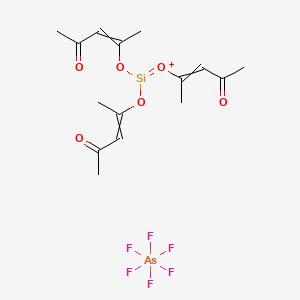
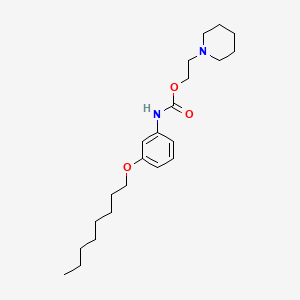
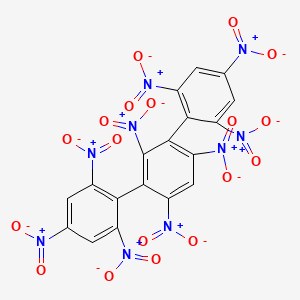
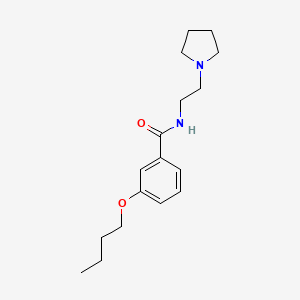
![2-Amino-4-azanidyl-5-[(5-nitro-2-oxidophenyl)diazenyl]benzenesulfonate;chromium(3+);hydron;1-[(4-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768739.png)

